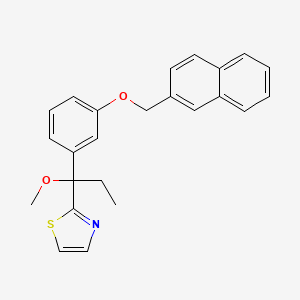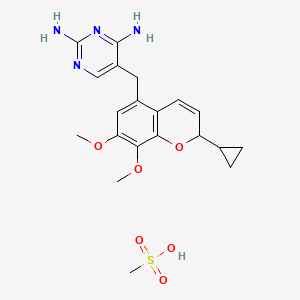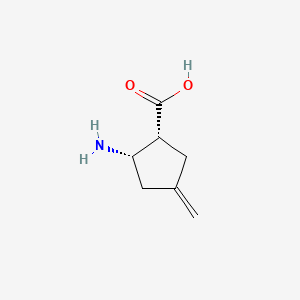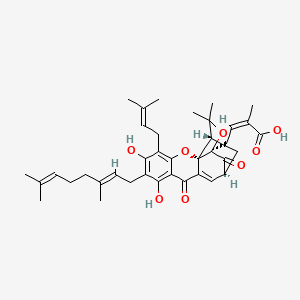
藤黄酸
描述
Gambogenic Acid, identified from Gamboge, is an inhibitor of the FGFR signaling pathway in erlotinib-resistant non-small-cell lung cancer (NSCLC) and exhibits anti-tumor effects . It is a caged xanthone that is derived from Garcinia hanburyi and functions as a strong apoptotic inducer in many types of cancer cells .
Synthesis Analysis
A series of novel derivatives of Gambogenic Acid (GNA) were synthesized and evaluated for their in vitro antiproliferative activity against four kinds of tumor cell lines . The principle bioactive and caged xanthone component, a brownish gamboge resin, is secreted from the Garcinia hanburyi tree .Molecular Structure Analysis
The MS and multi-MS spectra of Gambogenic Acid in positive ion detection mode were analyzed by electrospray ion trap mass spectrometry (ESI-QITMS) and their cleavage patterns were summarized . A rapid ion-pair HPLC method was developed and validated for the determination of eight polyprenylated xanthones including three pairs of epimers .Chemical Reactions Analysis
Gambogenic Acid induces cancer cell death accompanied by vacuolation in vitro and in vivo. This GA-induced vacuolation in various cancer cells was derived from dilation of the endoplasmic reticulum (ER) and mitochondria . GA can react with cysteinyl thiol to form Michael adducts .Physical And Chemical Properties Analysis
Gambogenic Acid has a molecular formula of C38H46O8 and a molecular weight of 630.8 g/mol . It is a naturally occurring prenylated xanthone moiety, secreted as a dry resin by the Garcinia hanburyi tree .科学研究应用
Cancer Treatment
Gambogenic Acid (GNA): has shown promise in treating a wide range of cancers, including lung, liver, colorectal, breast, gastric, bladder, and prostate cancers. It blocks cancer development by inhibiting tumor cell proliferation, activating cell cycle arrest, and inducing cell death through apoptosis, autophagy, necrosis, and ferroptosis .
Enhancer of Zeste Homolog 2 Inhibition
GNA acts as a novel class of enhancer of zeste homolog 2 (EZH2) inhibitors. EZH2 is a histone methyltransferase that is often overexpressed in cancer cells and contributes to tumor progression and metastasis .
Drug Potency Improvement
Modifications of Gambogenic Acid can improve its physical and chemical properties, leading to increased drug potency. Structural modifications target various functional groups within the compound to enhance its efficacy .
Solubility Enhancement
Gambogenic Acid’s poor solubility is a limitation for its clinical application. Research is focused on improving this aspect to enable better delivery and effectiveness of the drug .
Multi-target Antitumor Activity
GNA exhibits multi-target antitumor activity across a variety of tumors. This broad-spectrum activity makes it a versatile compound in oncological research .
Specificity to Tumor Cells
Efforts are being made to enhance the specificity of Gambogenic Acid to tumor cells to reduce non-specific effects and improve its clinical applicability .
作用机制
Gambogenic Acid (GNA) is a derivative of gambogic acid, a polyprenylated xanthone isolated from Garcinia hanburyi . It has demonstrated potent antitumor effects and less systemic toxicity . This article will delve into the mechanism of action of GNA, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
GNA exerts its antitumor effects as a novel class of enhancer of zeste homolog 2 inhibitors . It has been applied to treat a wide range of cancers, such as lung, liver, colorectal, breast, gastric, bladder, and prostate cancers .
Mode of Action
GNA interacts with its targets to inhibit the proliferation of tumor cells, activate cell cycle arrest, and induce tumor cell death through different processes including apoptosis, autophagy, necrosis, and ferroptosis . It also hinders tumor cell invasion and metastasis by downregulating metastasis-related proteins .
Biochemical Pathways
GNA affects several biochemical pathways. It has been shown to regulate the PI3K/Akt/NF-kβ signaling pathways in a rat model of acute hepatotoxicity . It also triggers endoplasmic reticulum (ER) stress, subsequently activating inositol-requiring enzyme (IRE) 1α and the eukaryotic translation initiation factor (eIF) 2α pathway .
Pharmacokinetics
The pharmacokinetics of GNA have been studied in rats. It has been found that GNA has a short biological half-life and low oral bioavailability, which limit its clinical application . Research has shown that gna-loaded zein nanoparticles can significantly enhance the oral bioavailability and prolong the half-life of gna .
Result of Action
The molecular and cellular effects of GNA’s action include the prevention of cancer cell proliferation by inducing apoptosis, ferroptosis, and necroptosis, and controlling the cell cycle as well as autophagy . GNA also hinders tumor cell invasion and metastasis by downregulating metastasis-related proteins .
Action Environment
The action, efficacy, and stability of GNA can be influenced by environmental factors. For instance, GNA has been shown to have hepatic-targeting properties , indicating that its action can be influenced by the specific environment of the liver. Furthermore, GNA can improve undesirable inflammation in a mouse infection model , suggesting that its action can be modulated by the presence of inflammation.
安全和危害
未来方向
属性
IUPAC Name |
(Z)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46O8/c1-20(2)10-9-11-22(5)13-15-25-30(39)26(14-12-21(3)4)33-29(31(25)40)32(41)27-18-24-19-28-36(7,8)46-37(34(24)42,38(27,28)45-33)17-16-23(6)35(43)44/h10,12-13,16,18,24,28,39-40H,9,11,14-15,17,19H2,1-8H3,(H,43,44)/b22-13+,23-16-/t24-,28+,37+,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWNBHCZYXWDOV-VSFMGBBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=CC4CC5C3(O2)C(C4=O)(OC5(C)C)CC=C(C)C(=O)O)CC=C(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C(=C2C(=C1O)C(=O)C3=C[C@@H]4C[C@@H]5[C@@]3(O2)[C@](C4=O)(OC5(C)C)C/C=C(/C)\C(=O)O)CC=C(C)C)O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gambogenic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does gambogenic acid exert its anticancer effects?
A1: [] Gambogenic acid exhibits its anticancer effects through various mechanisms, including:
- Induction of Apoptosis: GNA activates both the death receptor and mitochondrial pathways of apoptosis, leading to the activation of caspases and ultimately cell death. This is supported by increased expression of Fas, cleaved caspase-3, -8, -9, and Bax, alongside a decrease in the anti-apoptotic protein Bcl-2. []
- Cell Cycle Arrest: GNA induces cell cycle arrest primarily at the G0/G1 phase by downregulating cyclin D1, cyclin E, CDK4 and CDK6 and upregulating p53 and p21. This halts cell cycle progression and prevents uncontrolled proliferation. [, , ]
- Inhibition of Angiogenesis: GNA hinders the formation of new blood vessels, depriving tumors of the nutrients and oxygen required for growth. This effect is potentially linked to the modulation of the PI3K/Akt signaling pathway. []
Q2: What specific signaling pathways are involved in gambogenic acid's anticancer activity?
A2: [] Research indicates that GNA modulates several signaling pathways crucial for cancer cell survival and proliferation:
- PI3K/Akt/mTOR Pathway: GNA inhibits this pathway, which is frequently dysregulated in cancer and contributes to uncontrolled growth and survival. []
- NF-κB Pathway: GNA suppresses this pathway, known for its role in inflammation and tumor development. [, ]
- ERK1/2 Pathway: GNA affects the phosphorylation of ERK1/2 proteins, suggesting a role in modulating this pathway involved in cell growth and survival. []
- p38 MAPK Pathway: GNA upregulates the p38 MAPK cascade, contributing to its apoptosis-inducing effects. []
Q3: What is known about the absorption and distribution of gambogenic acid in the body?
A3: [] Gambogenic acid demonstrates absorption throughout the intestinal segments, conforming to a passive diffusion mechanism. This makes it suitable for controlled-release formulations. Studies using a rat intestinal absorption model have shown that the absorption rate and concentration of GNA exhibit a linear relationship. [] Further research, using a specific and sensitive liquid chromatography-tandem mass spectrometry method, has enabled the evaluation of the pharmacokinetic behavior of GNA and gambogic acid in rats after oral administration of Garcinia hanburyi extracts. []
Q4: Are there any studies on the metabolism and excretion of gambogenic acid?
A4: [] While specific details on the metabolism and excretion of GNA are limited in the provided research, one study suggests potential interaction with drug-metabolizing enzymes. GNA was shown to induce the activities of CYP2C11 and CYP3A1 in rats after oral administration, potentially impacting its metabolism and the metabolism of other drugs. [] This highlights the need for further investigation into GNA's metabolic pathways and potential drug interactions.
Q5: What are the challenges associated with formulating gambogenic acid for clinical use?
A5: GNA, like many potent natural compounds, presents challenges in formulation due to its poor water solubility, which can hinder its bioavailability and therapeutic efficacy. []
Q6: What strategies are being explored to improve the delivery of gambogenic acid?
A6: Researchers are actively investigating various strategies to overcome these challenges and enhance GNA's therapeutic potential:
- Inclusion Complexes: Formulating GNA with hydroxypropyl-β-cyclodextrin enhances its solubility and facilitates its use in freeze-dried powder injections. []
- Nanosuspensions: Developing nanosuspensions of GNA with stabilizers like PVPK30 and PEG2000 improves its saturation solubility, dissolution velocity, and in vivo circulation time, ultimately enhancing its bioavailability and efficacy. []
- Self-Assembled Micelles: Creating micelles based on a GNA-phospholipid complex offers sustained-release properties, improving its water solubility and oral bioavailability. []
- Nanoparticles: Encapsulating GNA within functionalized polydopamine nanoparticles, further modified with folic acid and coated with sodium alginate, shows promise for targeted delivery to tumor sites, increasing its therapeutic efficacy and reducing off-target effects. []
- Folic Acid-Modified Nonionic Surfactant Vesicles: This approach enhances GNA delivery to cancer cells overexpressing the folate receptor, improving its therapeutic index. []
Q7: What are the future directions for gambogenic acid research?
A7: Future research directions for GNA should focus on:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






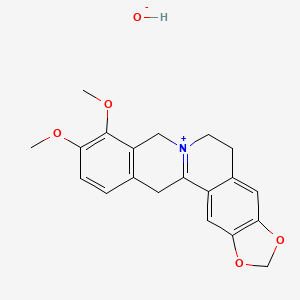

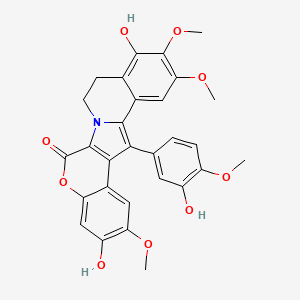


![4-N-(4-chlorophenyl)sulfonyl-1-N-[(2S)-3-methyl-1-oxo-1-[[(2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carbonyl]amino]butan-2-yl]benzene-1,4-dicarboxamide](/img/no-structure.png)
![2-[3-[1-[[2-(3,4-Dichlorophenyl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenoxy]acetic acid](/img/structure/B1674350.png)
